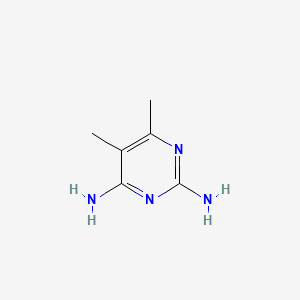

5,6-Dimethylpyrimidine-2,4-diamine

Vue d'ensemble

Description

5,6-Dimethylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and amino groups at positions 2 and 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

5,6-Dimethylpyrimidine-2,4-diamine has been identified as a potential candidate for the development of anticancer drugs. It serves as a scaffold for synthesizing various pyrimidine derivatives that exhibit cytotoxicity against cancer cells. For instance, derivatives of this compound have been linked to the inhibition of key enzymes involved in cancer cell proliferation, making them promising agents in cancer therapy .

Inhibition of EHMT2

Recent studies highlight the compound's role as an inhibitor of EHMT2 (euchromatic histone-lysine N-methyltransferase 2), which is implicated in β-thalassemia. The compound exhibited strong binding affinity through hydrogen bonding interactions with EHMT2, indicating its potential as a therapeutic drug for managing this genetic disorder .

Antibacterial Activity

Research has shown that derivatives of this compound possess significant antibacterial properties. These compounds have been evaluated against various bacterial strains and have demonstrated effectiveness in combating infections caused by multidrug-resistant bacteria .

Biological Significance

Role in Nucleotide Synthesis

The pyrimidine structure is essential in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This biological significance underlines the importance of this compound in genetic research and biotechnology .

Potential in Neurological Disorders

Pyrimidine derivatives are being explored for their potential effects on neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for treating conditions such as epilepsy and chronic pain .

Synthesis and Derivative Development

The synthesis of this compound involves several methodologies that allow for the modification of its structure to enhance biological activity. The following table summarizes some synthetic approaches and their outcomes:

| Methodology | Description | Yield (%) | Notes |

|---|---|---|---|

| Method A | Reaction with sulfinic acids | 84% | Produced thiosulfoesters with potential biological activity |

| Method B | Nucleophilic substitution reactions | 76% | Resulted in derivatives with enhanced antibacterial properties |

| Method C | Cyclization with arylamines | 42% | Developed new compounds targeting specific enzymes |

Case Study 1: Anticancer Drug Development

In a study focusing on the anticancer properties of pyrimidine derivatives, compounds based on this compound were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased their efficacy compared to existing treatments .

Case Study 2: Antibacterial Screening

A series of derivatives were screened against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that specific structural modifications led to enhanced antibacterial activity, suggesting a viable pathway for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5,6-Dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biological pathways, making the compound useful in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diamino-6-methylpyrimidine: Similar structure but with only one methyl group.

2,4-Diamino-5-phenylpyrimidine: Contains a phenyl group instead of methyl groups.

2,4-Diamino-6-ethylpyrimidine: Substituted with an ethyl group instead of methyl groups.

Uniqueness

5,6-Dimethylpyrimidine-2,4-diamine is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .

Activité Biologique

5,6-Dimethylpyrimidine-2,4-diamine, an organic compound belonging to the class of aminopyrimidines, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at positions 5 and 6 and amino groups at positions 2 and 4. This unique structure allows it to engage in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites and preventing enzymatic reactions. This inhibition can influence several biological pathways, making it a potential candidate for therapeutic applications .

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical metabolic processes. For instance, it has been identified as a promising inhibitor of EHMT2 (Euchromatic Histone Methyltransferase 2), which plays a role in β-thalassemia management by modulating hemoglobin synthesis .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to its structure have led to enhanced activity against gastric adenocarcinoma cells (IC50 = 53.02 µM) while maintaining lower toxicity towards normal cells .

- Antibacterial Properties : Recent investigations have highlighted the compound's potential as an antibacterial agent. Structural optimizations have yielded new derivatives that demonstrate potent activity against a range of bacterial strains .

Table 1: Summary of Biological Activities

Case Studies

- β-Thalassemia Management : In a study exploring potential inhibitors for EHMT2, this compound derivatives were evaluated for their ability to enhance fetal hemoglobin production. The results indicated that these compounds could significantly stabilize hemoglobin levels in cellular models of β-thalassemia .

- Cytotoxicity Evaluation : A series of pyrimidine derivatives were synthesized and tested against cancer cell lines such as HeLa and K562. The findings revealed that certain modifications led to increased cytotoxicity while preserving selectivity towards cancerous cells over normal cells .

Propriétés

IUPAC Name |

5,6-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPZOMSDVTWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581752 | |

| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-61-8 | |

| Record name | 5,6-Dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.